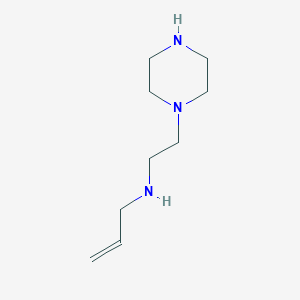

N-(2-(Piperazin-1-yl)ethyl)prop-2-en-1-amine

Description

Properties

CAS No. |

136369-38-5 |

|---|---|

Molecular Formula |

C9H19N3 |

Molecular Weight |

169.27 g/mol |

IUPAC Name |

N-(2-piperazin-1-ylethyl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H19N3/c1-2-3-10-4-7-12-8-5-11-6-9-12/h2,10-11H,1,3-9H2 |

InChI Key |

RRSJFIROQDCZNM-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNCCN1CCNCC1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves nucleophilic substitution or reductive amination steps where a piperazine derivative is functionalized with an allylic amine fragment. The key challenge is to introduce the prop-2-en-1-amine moiety selectively without affecting the piperazine nitrogen atoms.

Stepwise Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Description | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| 1 | Piperazine alkylation | 2-chloroethylamine or equivalent alkyl halide | Alkylation of piperazine nitrogen with 2-chloroethylamine to form N-(2-piperazin-1-yl)ethylamine | 70–90 | Requires controlled temperature to avoid over-alkylation |

| 2 | Allylic amine introduction | Reaction with allylic halide or acrylamide derivatives | Introduction of prop-2-en-1-amine via nucleophilic substitution or reductive amination | 65–85 | Use of mild bases or catalytic hydrogenation agents improves selectivity |

| 3 | Purification | Column chromatography or recrystallization | Isolation of pure N-(2-(Piperazin-1-yl)ethyl)prop-2-en-1-amine | - | Silica gel chromatography with gradient solvents (e.g., PE to EtOAc) |

This route is supported by analogous preparations of piperazine-containing amines where selective alkylation and amination are key steps.

Detailed Synthetic Procedures

Alkylation of Piperazine

- Procedure: Piperazine is reacted with 2-chloroethylamine hydrochloride in the presence of a base such as triethylamine or potassium carbonate in an aprotic solvent (e.g., acetonitrile or DMF) at 50–80 °C.

- Mechanism: The nucleophilic nitrogen of piperazine attacks the electrophilic carbon of the chloroethylamine, forming the N-(2-piperazin-1-yl)ethylamine intermediate.

- Optimization: Controlling stoichiometry and temperature minimizes di- or tri-substitution side products.

Purification and Characterization

- Purification is typically achieved by silica gel chromatography using solvent gradients from nonpolar to polar solvents (e.g., petroleum ether to ethyl acetate).

- Characterization includes NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.

Research Findings and Optimization Insights

- The reductive amination approach tends to yield higher purity products with fewer side reactions compared to direct alkylation with allylic halides.

- Use of protecting groups on the piperazine nitrogen during allylic amine introduction can improve selectivity but adds steps for deprotection.

- Reaction monitoring by TLC and HPLC is critical to optimize reaction time and avoid over-alkylation.

- Recent studies highlight the use of metal-catalyzed cross-coupling and photoredox catalysis for constructing related amine architectures, which may be adapted for this compound to improve yield and sustainability.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Direct Alkylation | Piperazine, 2-chloroethylamine, allyl halide | Straightforward, fewer steps | Risk of over-alkylation | 60–75 |

| Reductive Amination | Piperazine intermediate, acrolein, NaBH(OAc)3 | High selectivity, mild conditions | Requires additional reducing agent | 75–85 |

| Metal-catalyzed Coupling | Piperazine derivatives, metal catalyst (e.g., Pd, Ru) | Potential for high yield, green chemistry | More complex setup, catalyst cost | Under development |

Chemical Reactions Analysis

Types of Reactions

N-(2-(Piperazin-1-yl)ethyl)prop-2-en-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the alkyne group to an alkane.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: N-oxides of the original compound.

Reduction: Saturated amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

Antidepressant Activity

Research indicates that compounds similar to N-(2-(Piperazin-1-yl)ethyl)prop-2-en-1-amine can exhibit antidepressant properties. The structural modifications involving piperazine rings have been linked to enhanced activity against depression-related targets. For instance, studies have shown that certain piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating major depressive disorder .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. Its ability to modulate neurotransmitter systems makes it a candidate for further research in treating cognitive deficits associated with these disorders. For example, derivatives with a piperazine backbone have been shown to possess dual activity against dopamine receptors, which is crucial for managing symptoms of Parkinson's disease .

Cancer Therapy

Targeting Mutant EGFR

this compound and its derivatives have been explored as potential therapeutic agents against cancer, specifically targeting mutant forms of the epidermal growth factor receptor (EGFR). Compounds that inhibit mutant EGFR have shown promise in reducing tumor growth with lower toxicity compared to traditional therapies. This selectivity is particularly beneficial for patients with specific mutations that confer resistance to standard treatments .

Inhibition of Cancer Cell Proliferation

Studies have demonstrated that piperazine-containing compounds can inhibit the proliferation of various cancer cell lines. The mechanism often involves interference with cell cycle progression and induction of apoptosis, making these compounds valuable candidates for further development in oncology .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its pharmacological properties. Research has indicated that modifications at specific positions on the piperazine ring can significantly enhance biological activity. For example, substituents that increase lipophilicity or improve receptor binding affinity have been associated with better therapeutic outcomes .

Mechanism of Action

The mechanism by which N-(2-(Piperazin-1-yl)ethyl)prop-2-en-1-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Ethyl Backbones

(a) Phenothiazine Derivatives

- Example: N-[2-[4-[3-[2-(Trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl]prop-2-en-1-amine hydrochloride () Structural Features: Incorporates a trifluoromethylphenothiazine core, enhancing lipophilicity and CNS penetration. Pharmacology: Phenothiazines are known for antipsychotic activity; the trifluoromethyl group may improve metabolic stability . Synthesis: Likely involves alkylation of piperazine with a phenothiazine-propyl intermediate, followed by allylamine conjugation.

(b) Schiff Bases

- Examples : L1–L3 ()

- Structural Features : Condensation products of 2-(piperazin-1-yl)ethylamine with thiophene aldehydes (e.g., 5-chlorothiophene-2-carbaldehyde).

- Pharmacology : Schiff bases often exhibit antimicrobial or antitumor activity due to metal-chelating properties.

- Synthesis : Formed via refluxing aldehydes with the amine in acetonitrile, yielding 53–91% .

(c) Tryptamine Derivatives

- Example: 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine) () Structural Features: Prop-2-en-1-amine (allyl) groups attached to a tryptamine backbone. Pharmacology: Psychoactive effects via serotonin receptor modulation; marketed as a "research chemical" with stimulant/hallucinogenic properties .

Heterocyclic Derivatives with Piperazine Moieties

(a) Pyrimidin-4-amine Derivatives ()

- Examples: Compounds 8e, 9–13 Structural Features: Piperazine or pyrrolidine substituents on pyrimidine cores, often with pyrazole or pyridine rings. Pharmacology: Target adenosine receptors; modifications like trifluoroethyl groups improve potency and selectivity .

(b) Piperazine-Ethyl-Propanamine Derivatives ()

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.